7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 52333-31-0) is a halogenated tetracyclic heterocycle featuring a pyridine ring fused to a pyrazine ring, with bromine and chlorine substituents at positions 7 and 8, respectively. While direct data on this compound are sparse, evidence from structurally related pyrido[2,3-b]pyrazine derivatives provides insights into its synthesis, reactivity, and biological relevance.
Properties
Molecular Formula |
C7H7BrClN3 |
|---|---|
Molecular Weight |
248.51 g/mol |
IUPAC Name |
7-bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H7BrClN3/c8-4-3-12-7-6(5(4)9)10-1-2-11-7/h3,10H,1-2H2,(H,11,12) |
InChI Key |
SBKKCYMIPRTBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=C(C(=C2N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . Another approach involves the transition-metal-free strategy, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive scaffold.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of enzyme activity . Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Table 1: Key Halogenated Pyrido[2,3-b]pyrazine Derivatives
- Halogenation Efficiency : Chlorination at position 8 (e.g., 2b-Cl) achieves higher yields (62%) compared to iodination at position 7 (5%), highlighting positional and halogen-specific reactivity .
- Hydrogenation Effects : The 1,2,3,4-tetrahydro moiety in the target compound may reduce steric hindrance, facilitating halogenation compared to fully aromatic analogs.
Electronic and Reactivity Profiles
Key comparisons:
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may strengthen halogen bonding in biological targets compared to chlorine .
- Suzuki Coupling : Brominated pyrido[2,3-b]pyrazines (e.g., 7-Bromo-2,3-bis(thiophen-2-yl) derivative) undergo efficient Suzuki reactions (75–97% yields) , suggesting the target compound’s bromine could serve as a handle for further functionalization.
Biological Activity
7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound notable for its fused pyridine and pyrazine ring structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications. The unique substitution pattern with bromine and chlorine atoms at the 7th and 8th positions enhances its reactivity and biological properties.
- Molecular Formula : CHBrClN
- Molecular Weight : Approximately 248.51 g/mol
- CAS Number : 1260838-35-4
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
-
Enzyme Inhibition :
- The compound may interact with specific enzymes or receptors, potentially modulating their activity. This interaction is crucial for understanding its mechanism of action in therapeutic contexts.
-
Cytotoxicity :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its efficacy and safety in clinical settings.
Structure-Activity Relationship (SAR)
The presence of halogen substituents (bromine and chlorine) significantly influences the biological activity of this compound. These modifications can enhance lipophilicity and improve binding affinity to biological targets compared to non-halogenated derivatives.
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine derivatives | Fused pyridine-pyrazine rings | Antibacterial and antifungal activities |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | Similar ring structure with different substitutions | Kinase inhibition |
| 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | Chlorinated variant without bromine | Potential antimicrobial properties |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of tetrahydropyrido derivatives against common pathogens. The results indicated that compounds with similar structural features exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that this compound showed promising results. The compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Results indicated a dose-dependent cytotoxic effect with IC values suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
